

PIK-75 organoid culture treatment protocol

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Compound Focus: Pik-75

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PIK-75: Mechanism & Formulation Data

The following tables summarize key quantitative data for **PIK-75** from the search results.

Table 1: Target Selectivity and Potency of PIK-75 [1]

Target	IC50 Value
PI3K p110 α (primary target)	5.8 nM
DNA-PK (off-target)	2 nM
PI3K p110 γ	76 nM
PI3K p110 δ	0.51 μ M
PI3K p110 β	1.3 μ M

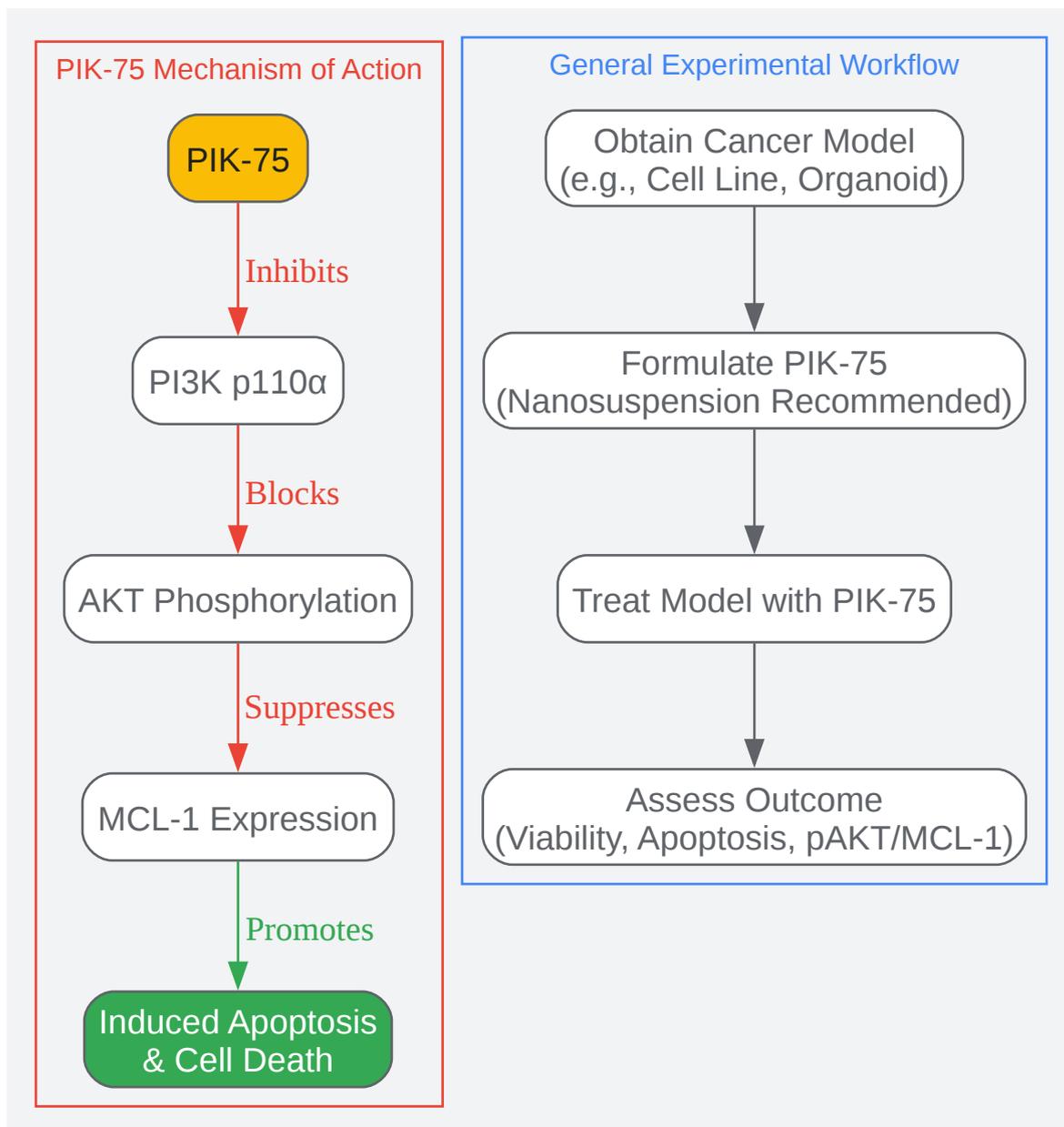
Table 2: Performance of PIK-75 Nanosuspension Formulations [2] [3]

Parameter	Non-targeted Nanosuspension (PIK-75-NS)	Folate-targeted Nanosuspension (PIK-75-NS-FA)
Average Particle Size	182 ± 45 nm	161 ± 40 nm
Saturation Solubility	11-fold increase over unformulated PIK-75	11-fold increase over unformulated PIK-75
In vitro IC50 (SKOV-3 cells)	Information missing	0.4-fold decrease vs. non-targeted formulation
In vivo Tumor Accumulation	5-10 fold increase vs. PIK-75 suspension	5-10 fold increase vs. PIK-75 suspension; 1.90-fold higher than non-targeted nanosuspension

PIK-75 Mechanism and Experimental Workflow

Based on the search results, **PIK-75** is a selective inhibitor of the p110 α isoform of PI3K [1]. Its anticancer effect is linked to blocking the PI3K-AKT signaling pathway and reducing the expression of the pro-survival protein MCL-1 [4].

The diagram below illustrates this mechanism and a generalized experimental workflow for using **PIK-75** in cancer models, based on the cited literature [4] [2] [3].



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Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges based on the search results.

Q1: What is the biggest challenge in working with PIK-75, and how can it be overcome? A: The primary challenge is its **poor aqueous solubility**, which limits bioavailability and efficacy [2] [3]. The recommended solution is to use a **nanosuspension formulation**. Preparation involves high-pressure

homogenization of the drug substance with stabilizers like Poloxamer 188 and soybean lecithin, which can significantly enhance saturation solubility and cytotoxic effects [3].

Q2: How can I improve the targeted delivery of PIK-75 to tumor cells? A: Research indicates that creating a **folate receptor-targeted nanosuspension (PIK-75-NS-FA)** is an effective strategy. This approach exploits the overexpression of folate receptors on many cancer cells (e.g., ovarian, breast, lung). Studies show this targeted formulation leads to significantly higher drug uptake and cytotoxicity in vitro, and greater tumor accumulation in vivo compared to the non-targeted form [2] [3].

Q3: My model shows resistance to venetoclax. Could PIK-75 be effective? A: Yes. Evidence suggests that **PIK-75** can overcome acquired and primary resistance to the BCL-2 inhibitor venetoclax, particularly in hematological cancers like Mantle Cell Lymphoma. The mechanism involves simultaneously blocking PI3K-AKT survival signaling and downregulating the related pro-survival protein MCL-1 [4].

Q4: Does PIK-75 have effects beyond direct cancer cell killing? A: Yes. **PIK-75** has demonstrated **anti-inflammatory properties**. In models of esophageal inflammation, it reduced the production of key pro-inflammatory cytokines (IL-1 β , IL-6, and IL-8). This suggests its utility in research involving inflammatory components in the tumor microenvironment [5].

A Note on Organoid Culture & Next Steps

While a direct **PIK-75**/organoid protocol is unavailable, successful organoid culture is the foundation for any drug treatment study.

- **General Guidance:** Standard protocols involve embedding organoids in a 3D extracellular matrix (like Matrigel) and overlaying them with tissue-specific culture medium containing growth factors [6].
- **Standardization is Key:** Be aware that batch-to-batch variability in animal-derived matrices and medium components is a major source of technical variability in organoid research, which can affect drug response reproducibility [7] [8].

To proceed, I suggest you:

- **Establish a robust organoid culture** for your specific tissue of interest using established protocols [6] [9].
- **Adapt the PIK-75 nanosuspension formulation** data provided here for use in your organoid culture system.

- **Validate the mechanism** in your model by checking the inhibition of AKT phosphorylation and MCL-1 expression as downstream markers of successful target engagement [4].

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